(6-Fluoro-4-nitropyridin-2-YL)methylamine
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Overview
Description
(6-Fluoro-4-nitropyridin-2-YL)methylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 6th position, a nitro group at the 4th position, and a methylamine group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-nitropyridin-2-YL)methylamine typically involves the introduction of the fluorine and nitro groups onto the pyridine ring, followed by the addition of the methylamine group. One common method involves the nitration of 6-fluoropyridine to introduce the nitro group, followed by the reaction with formaldehyde and ammonia to form the methylamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-nitropyridin-2-YL)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of (6-Amino-4-nitropyridin-2-YL)methylamine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
(6-Fluoro-4-nitropyridin-2-YL)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-nitropyridin-2-YL)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence its binding affinity and specificity towards these targets, thereby affecting its pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-4-nitropyridin-2-YL)methylamine
- (6-Bromo-4-nitropyridin-2-YL)methylamine
- (6-Iodo-4-nitropyridin-2-YL)methylamine
Uniqueness
(6-Fluoro-4-nitropyridin-2-YL)methylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C6H6FN3O2 |
---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
(6-fluoro-4-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6FN3O2/c7-6-2-5(10(11)12)1-4(3-8)9-6/h1-2H,3,8H2 |
InChI Key |
RIZPUYRTJQJTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)F)[N+](=O)[O-] |
Origin of Product |
United States |
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